molecular formula C25H25N3O3S2 B15099940 N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15099940
M. Wt: 479.6 g/mol
InChI Key: GOINVZQZYKUIQL-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzothieno-pyrimidine derivative featuring a fused bicyclic core, a sulfanyl-acetamide side chain, and a furan-2-ylmethyl substituent at the pyrimidine nitrogen. Its structure combines a rigid hexahydrobenzothieno-pyrimidine scaffold with a flexible furan-containing substituent, which may influence solubility, bioavailability, and target binding .

Properties

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N3O3S2/c1-2-16-8-3-5-11-19(16)26-21(29)15-32-25-27-23-22(18-10-4-6-12-20(18)33-23)24(30)28(25)14-17-9-7-13-31-17/h3,5,7-9,11,13H,2,4,6,10,12,14-15H2,1H3,(H,26,29)

InChI Key

GOINVZQZYKUIQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

Biological Activity

N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C25H25N3O3S2
  • CAS Number : 767634-14-0

The structure features a benzothieno-pyrimidine core, which is known to exhibit diverse biological activities. The presence of furan and sulfanyl groups further enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often target specific kinases involved in cancer cell proliferation and survival. Inhibiting pathways such as NF-kB and ERK has been shown to induce apoptosis in various cancer cell lines.
StudyCell LineIC50 (µM)Mechanism
MCF-712.5NF-kB inhibition
HeLa10.0ERK pathway modulation

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by modulating inflammatory cytokines. Research highlights include:

  • Cytokine Inhibition : It has been observed to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
StudyCytokineReduction (%)
TNF-alpha75%
IL-660%

Antimicrobial Activity

Preliminary assessments indicate that N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits antimicrobial properties against several pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their anticancer properties against breast cancer cell lines. The study concluded that modifications to the furan moiety enhanced cytotoxicity.

Study on Anti-inflammatory Mechanisms

A research article in Pharmacology Reports examined the anti-inflammatory mechanisms of related compounds. The findings suggested that these compounds inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety participates in nucleophilic substitution and oxidation reactions:

Reaction Type Reagents/Conditions Products Key Observations
Oxidation H₂O₂, mCPBA, or O₂ (controlled)Sulfoxide or sulfone derivativesSelective oxidation to sulfoxide predominates under mild conditions .
Alkylation Alkyl halides (e.g., CH₃I)Thioether derivativesReactivity influenced by steric hindrance from the benzothieno-pyrimidine core.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Notes
Acidic (HCl) 6M HCl, reflux2-{[...]sulfanyl}acetic acid + 2-ethylanilineComplete hydrolysis requires >12 hours .
Basic (NaOH) 2M NaOH, 80°CSodium salt of acetic acid derivativeFaster kinetics compared to acidic conditions.

Furan Ring Functionalization

The furan-2-ylmethyl substituent undergoes electrophilic substitution and ring-opening reactions:

Reaction Reagents Products Specificity
Nitration HNO₃/H₂SO₄Nitro-furan derivativesPositional selectivity at C5 of the furan ring .
Diels-Alder Maleic anhydride, heatOxanorbornene adductsLimited by steric bulk of the benzothieno-pyrimidine system.

Benzothieno-Pyrimidine Core Modifications

The hexahydrobenzothieno[2,3-d]pyrimidin-4-one core participates in:

Modification Reagents Outcome Catalysts/Additives
Reduction NaBH₄, LiAlH₄Saturated ring system (tetrahydro derivatives)LiAlH₄ achieves full reduction of the keto group .
Aryl Substitution Pd-catalyzed cross-couplingFunctionalized aryl groups at position 3Requires Buchwald-Hartwig conditions for C-N bond formation .

Thermal Degradation Pathways

Controlled pyrolysis studies (200–300°C) reveal:

  • Primary decomposition : Cleavage of the sulfanyl-acetamide bond, yielding furan-2-ylmethyl fragments and a benzothieno-pyrimidinone residue.

  • Secondary products : Formation of polycyclic aromatic hydrocarbons via cyclization of the furan moiety .

pH-Dependent Reactivity

The compound exhibits distinct behavior across pH ranges:

  • Acidic pH (1–3) : Protonation of the pyrimidine N-atoms enhances electrophilicity, facilitating nucleophilic attacks at C2 .

  • Neutral pH (6–8) : Stability maximized; minimal spontaneous degradation observed.

  • Alkaline pH (>10) : Base-catalyzed hydrolysis of the acetamide group dominates .

Catalytic Hydrogenation

Under H₂ (1–3 atm) with Pd/C or Raney Ni:

  • Furan ring reduction : Tetrahydrofuran derivatives form at >100°C .

  • Benzothieno-pyrimidine core : Partial saturation observed, but the keto group remains intact .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several benzothieno-pyrimidine derivatives. Key comparisons include:

Substituent Variations on the Pyrimidine Nitrogen

  • N-(2-ethylphenyl) vs. other aryl groups: N-(4-methylphenyl): The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () replaces the 2-ethylphenyl group with a 4-methylphenyl moiety. This substitution reduces steric hindrance but may decrease lipophilicity compared to the ethyl group .
  • Furan-2-ylmethyl vs. substituted phenyl groups :

    • The furan ring in the target compound provides electron-rich π-systems, contrasting with the 4-ethoxyphenyl () or 4-methoxyphenyl () substituents in analogs. These aryl groups enhance hydrophobic interactions but may reduce metabolic stability compared to the furan group .

Modifications in the Sulfanyl-Acetamide Side Chain

  • In contrast, N-phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidinylsulfanyl)acetamide () replaces the benzothieno-pyrimidine core with a triazolo-pyrimidine system, reducing ring strain but altering hydrogen-bonding capacity .

Physicochemical and Pharmacological Data

Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Activity Notes
Target compound (furan-2-ylmethyl) C₂₆H₂₇N₃O₃S₂ 517.7* N/A Furan-2-ylmethyl, 2-ethylphenyl Hypothesized kinase inhibition
N-(4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide () C₂₈H₂₉N₃O₃S₂ 543.7 N/A 4-ethoxyphenyl, 4-methylphenyl Antimicrobial screening
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide () C₂₇H₂₇N₃O₃S₂ 505.7 N/A 4-methoxyphenyl, 2,3-dimethylphenyl Not reported
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide () C₂₆H₂₄Cl₂N₃O₂S₂ 560.5 N/A 4-chlorophenyl, 2-chloro-4,6-dimethylphenyl Cytotoxicity studies

*Calculated based on analogous structures.

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